1-Azabicyclo[3.3.1]nonan-4-one
Overview
Description
1-Azabicyclo[3.3.1]nonan-4-one is a bicyclic nitrogen-containing compound with a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable scaffold for the synthesis of complex molecules.
Mechanism of Action
Target of Action
1-Azabicyclo[3.3.1]nonan-4-one is a complex organic compound that has been found to have significant biological activity .
Mode of Action
The exact mode of action of 1-Azabicyclo[33It’s known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may interact with its targets by facilitating redox reactions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[33It’s known that similar structures are involved in various biological activities, suggesting that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[33Compounds with similar structures have been found to exhibit significant activities against bacterial and fungal strains , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33It’s known that the compound can catalyze oxidation reactions efficiently , suggesting that its activity may be influenced by the presence of specific reactants and conditions in its environment.
Biochemical Analysis
Biochemical Properties
1-Azabicyclo[3.3.1]nonan-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to exhibit antibacterial and antifungal activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that indole alkaloids containing the azabicyclo[3.3.1]nonane structure play a crucial role as anticancer, antimalarial, anti-inflammatory, and antituberculosis agents . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, the compound’s structure allows it to form weak interactions, such as C–H···O and N–H···π interactions, which are crucial for its biological activity . These interactions help stabilize the compound within the active sites of enzymes or receptors, facilitating its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that derivatives of this compound tend to prefer weak interactions over strong hydrogen bonds, which can affect their stability and activity over time . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antifungal activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. For example, the compound can undergo oxidation reactions catalyzed by specific enzymes, leading to the formation of biologically active metabolites . These metabolic pathways are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, the compound’s structure allows it to interact with various transporters, facilitating its movement across cellular membranes . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s unique structure allows it to adopt specific conformations that facilitate its localization within cellular organelles . These localization patterns are essential for understanding the compound’s precise biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonan-4-one can be synthesized through various synthetic routes. One common method involves the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonan-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Nitroxyl radicals and copper-based catalytic systems are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-Azabicyclo[3.3.1]nonan-4-one has numerous applications in scientific research:
Comparison with Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures and exhibit antifungal activity.
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
Uniqueness: 1-Azabicyclo[3.3.1]nonan-4-one is unique due to its specific structural features and its ability to act as a kappa-opioid receptor antagonist. This sets it apart from other similar compounds, which may have different biological activities and applications.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329159 | |
Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61108-24-5 | |
Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with muscarinic receptors and what are the downstream effects?
A1: The research by [] demonstrates that C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones, particularly those derived from 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, act as antagonists at human muscarinic receptors (M1-M5). While the exact binding mechanism isn't fully elucidated, the study suggests these compounds compete with acetylcholine, the endogenous agonist, for binding sites on these receptors. This competitive antagonism inhibits the downstream signaling cascades usually activated by acetylcholine binding.
Q2: Can you elaborate on the structure-activity relationship (SAR) findings for these compounds?
A2: The research by [] highlights the importance of both the 1-azabicyclo[3.3.1]nonan-4-one core and the C(8) substituent for potent muscarinic receptor antagonism. Specifically, the exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed significantly higher affinity for all five muscarinic receptor subtypes compared to compounds lacking either the bicyclic core or the specific C(8) substitution. This suggests that both structural elements are crucial for optimal interaction with the muscarinic receptors and contribute to the compound's overall antagonistic activity.
Q3: What analytical techniques were employed to characterize these compounds?
A3: The research by [] utilized Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, as a key tool for structural characterization. The researchers identified diagnostic ¹³C NMR signals that allowed them to determine the orientation (cis or trans) of the substituent at the C(8) position of the this compound derivatives. This highlights the importance of NMR spectroscopy in understanding the stereochemistry of these compounds, which is likely to be relevant to their biological activity and interactions with muscarinic receptors.
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